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Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid

Cat. No.: B1344054
CAS No.: 630422-53-6
M. Wt: 247.29 g/mol
InChI Key: IWSAURYTXKUSGI-UHFFFAOYSA-N
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Description

Contextualizing Unnatural Amino Acids (UAAs) in Contemporary Chemical Biology and Organic Synthesis

Unnatural amino acids (UAAs), also known as non-proteinogenic or non-canonical amino acids, are amino acids that are not among the 20 standard protein-building blocks encoded by the universal genetic code. sigmaaldrich.combeilstein-journals.org Their structures can deviate from the canonical amino acids through modifications to the side chain, the amino acid backbone, or the inclusion of novel functional groups. calpaclab.com This structural diversity makes UAAs powerful tools in contemporary chemical biology and organic synthesis.

In chemical biology, the site-specific incorporation of UAAs into proteins allows researchers to install unique chemical handles, spectroscopic probes, or post-translational modifications. beilstein-journals.orgnih.gov This technique, often achieved through methods like nonsense codon suppression, enables the investigation of protein structure and function with unprecedented precision. organic-chemistry.org Furthermore, UAAs are instrumental in developing peptides and peptidomimetics with enhanced therapeutic properties, such as increased stability against enzymatic degradation, improved potency, and better bioavailability. uq.edu.auresearchgate.net

In organic synthesis, UAAs serve as versatile building blocks for the construction of complex natural products, pharmaceuticals, and agrochemicals. nih.gov Their inherent chirality and dense functionality provide a strategic starting point for asymmetric synthesis, allowing for the efficient construction of molecules with specific three-dimensional arrangements. nih.gov

Significance of Stereodefined Non-Proteinogenic Amino Acids as Chiral Building Blocks in Advanced Organic Synthesis

The biological activity of most pharmaceuticals and natural products is intrinsically linked to their specific three-dimensional structure, or stereochemistry. Consequently, the ability to control stereochemistry during synthesis is paramount. Stereodefined non-proteinogenic amino acids, such as Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid, are highly valued as "chiral building blocks." uq.edu.au These molecules possess one or more defined stereocenters that are preserved and transferred during a synthetic sequence, guiding the formation of the final product with the correct spatial orientation.

The use of these chiral synthons dramatically simplifies the synthesis of enantiomerically pure complex molecules. nih.gov Rather than needing to establish the correct stereochemistry through complex asymmetric reactions, chemists can leverage the pre-existing, defined chirality of the UAA. This approach is fundamental in modern medicinal chemistry for creating novel drug candidates, as the interaction between a drug and its biological target often requires a precise chiral match. uq.edu.au The (2S,3S) configuration of the target compound specifies a distinct spatial arrangement of its substituents, making it a unique and non-interchangeable component for building larger, stereochemically complex structures.

Rationale for Dedicated Research on the this compound Scaffold

The specific structure of this compound warrants dedicated research for several key reasons rooted in synthetic chemistry and drug design. The molecule can be understood as a derivative of the natural amino acid L-allothreonine, featuring two critical modifications: an N-terminal tert-butyloxycarbonyl (Boc) group and an O-ethylated side chain.

The Role of the Boc Protecting Group : The Boc group is a widely used protecting group for the amine functionality in peptide synthesis and organic chemistry. organic-chemistry.orgnih.gov It is stable under a wide range of reaction conditions, particularly basic and nucleophilic environments, but can be easily removed under mild acidic conditions. peptide.com This stability and selective removal make the Boc group ideal for multi-step syntheses, allowing chemists to perform reactions on other parts of the molecule without affecting the nitrogen atom. Its presence in this compound designates it as a ready-to-use building block for solid-phase or solution-phase peptide synthesis. nih.govchemimpex.com

The Significance of the O-Ethyl Side Chain : The replacement of the side-chain hydroxyl group of an allothreonine scaffold with an ethoxy group is a deliberate and strategic modification.

Metabolic Stability and Lipophilicity : The ether linkage is generally more stable to metabolic degradation than a free hydroxyl group. Furthermore, the ethyl group increases the lipophilicity (hydrophobicity) of the side chain. This modification is a common strategy in medicinal chemistry to enhance a molecule's ability to cross cell membranes or to improve its interaction with hydrophobic pockets within a protein target. nih.gov

Prevention of Side Reactions : In peptide synthesis, the free hydroxyl groups of serine and threonine can sometimes lead to side reactions, such as esterification or O-acylation. peptide.com Protecting this hydroxyl as an ethyl ether permanently blocks this reactivity, simplifying complex synthetic routes. peptide.comnih.gov

Therefore, this compound is not merely another UAA, but a specifically designed tool. It provides a stable, stereodefined scaffold that introduces unique steric and electronic properties into larger molecules, making it a valuable asset for constructing novel peptides, peptidomimetics, and other complex chiral molecules with tailored functions.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name (2S,3S)-2-[(tert-butoxycarbonyl)amino]-3-ethoxybutanoic acid
Molecular Formula C11H21NO5
Molecular Weight 247.29 g/mol
Stereochemistry (2S,3S)
Core Amino Acid (2S,3S)-2-amino-3-ethoxybutanoic acid
N-terminal Protecting Group tert-butyloxycarbonyl (Boc)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO5 B1344054 Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid CAS No. 630422-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-6-16-7(2)8(9(13)14)12-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSAURYTXKUSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Boc 2s,3s 2 Amino 3 Ethoxybutanoic Acid and Analogous Structures

Stereoselective Synthesis Strategies for β-Branched α-Amino Acids

The creation of stereocenters, particularly at the α- and β-positions of amino acids, presents a considerable synthetic challenge. Modern strategies aim to control this stereochemistry with high precision.

Asymmetric Alkylation and Mannich Reaction Approaches for Enantiopure α-Amino Acid Scaffolds

Asymmetric alkylation of glycine-derived enolates is a cornerstone for the synthesis of α-amino acids. The O'Donnell amino acid synthesis, for instance, utilizes the alkylation of benzophenone (B1666685) imines of glycine (B1666218) alkyl esters under phase-transfer catalysis. acs.org This method allows for selective monoalkylation due to the decreased acidity of the product. The use of chiral phase-transfer catalysts, often derived from Cinchona alkaloids, facilitates enantioselectivity.

A notable advancement in this area is the direct asymmetric intramolecular alkylation of β-alkoxy-α-amino esters. While this specific study focused on the formation of cyclic amino esters, the principle of generating a chiral enolate from a β-alkoxy amino acid precursor is directly relevant. For example, treatment of β-alkoxy-α-amino esters with a strong base like cesium hydroxide (B78521) in DMSO can yield α-alkoxymethyl cyclic amino esters with high enantiomeric excess (up to 94% ee). acs.org

The Mannich reaction provides another powerful route to β-amino carbonyl compounds, which are precursors to β-amino acids. Direct, catalytic, and asymmetric Mannich reactions have been developed that can selectively produce either syn- or anti-products with high diastereoselectivity and enantioselectivity. These reactions often employ organocatalysts, such as proline and its derivatives, or metal complexes to activate the reactants and control the stereochemical outcome. For instance, copper-catalyzed reductive Mannich-type reactions of α,β-unsaturated carboxylic acids with ketimines have been shown to produce β-amino acids with vicinal stereogenic centers. mdpi.com

Table 1: Examples of Asymmetric Alkylation for α-Amino Acid Synthesis No specific data for Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid was found in the search results. The following table is illustrative of the synthesis of analogous structures.

ElectrophileCatalyst/Chiral AuxiliaryProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Benzyl (B1604629) BromideChiral Phase-Transfer Catalystα-Benzyl Glycine DerivativeN/A>90%
Isopropyl IodideSchöllkopf's Reagentα-Isopropyl Glycine Derivative>95:5>98%
Allyl BromideEvans Auxiliaryα-Allyl Glycine Derivative>98:2>99%

Kinetic Resolution and Dynamic Kinetic Resolution in Stereoselective Synthesis of Unnatural Amino Acids

Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are potent techniques for separating racemates or converting them entirely into a single desired enantiomer. In KR, one enantiomer of a racemic starting material reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer and the product. However, the maximum theoretical yield for the product is 50%.

DKR overcomes this limitation by coupling the kinetic resolution with an in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting material into a single enantiomerically pure product. DKR has been successfully applied to the synthesis of β-hydroxy-α-amino acids through the asymmetric hydrogenation of α-amino-β-ketoesters. Ruthenium-based catalysts with chiral phosphine (B1218219) ligands are often employed for this transformation, affording the desired anti-β-hydroxy-α-amino acids with high diastereoselectivity and enantioselectivity. researchgate.netorganic-chemistry.org

Biocatalytic DKR has also emerged as a powerful tool. For example, a transaminase-based DKR was developed for preparing β-branched aromatic α-amino acids. This method establishes two adjacent stereocenters with high stereoselectivity in a single step. nih.gov The use of thermophilic enzymes that can withstand non-physiological conditions is key to the success of such processes. nih.gov

Photoredox Catalysis in Stereoselective α-Amino Acid Derivative Synthesis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild conditions. In the context of amino acid synthesis, photoredox catalysis has been used to generate radical intermediates that can engage in stereoselective bond-forming reactions.

One approach involves the decarboxylative coupling of N-hydroxyphthalimide esters with aldimines to synthesize α-amino esters. rsc.org This method allows for a broad scope of alkyl radicals to be generated and added to glyoxylate (B1226380) aldimines in good yields. rsc.org Furthermore, photoredox catalysis can be synergistically combined with pyridoxal (B1214274) radical biocatalysis to achieve stereoselective synthesis of non-canonical amino acids without the need for protecting groups. rroij.com This dual catalytic system can create products with contiguous stereocenters with excellent diastereo- and enantioselectivity. rroij.com This methodology has been successfully applied to substrates like threonine, which is structurally similar to the target compound, to produce extended isoleucine analogs. rroij.com

Chemo-Enzymatic Synthesis Routes for Enantiomerically Pure Unnatural Amino Acids

The combination of chemical and enzymatic steps, often in a one-pot or cascade fashion, leverages the high selectivity of enzymes and the broad applicability of chemical reactions.

Enzyme-Mediated Transformations for Chiral Amino Acid Precursors

Enzymes are highly efficient and stereoselective catalysts for the synthesis of chiral molecules. Lipases, proteases, and acylases are commonly used for the kinetic resolution of racemic amino acids or their derivatives. For instance, penicillin acylase has been used in aqueous media to resolve N-phenylacetyl-derivatized amino acids. google.com Nitrilases and nitrile hydratase-amidase systems are also employed for the enantioselective hydrolysis of aminonitriles to produce enantiopure β-amino acids. clearsynth.com

Transaminases are particularly valuable for the asymmetric synthesis of amino acids from their corresponding α-keto acid precursors. By employing engineered transaminases, it is possible to produce a wide range of non-canonical amino acids with high enantiomeric purity.

Table 2: Enzyme Classes Used in Chiral Amino Acid Synthesis This table provides a general overview of enzyme classes and their applications.

Enzyme ClassReaction TypeSubstrate ExampleProduct Example
Lipases/EsterasesKinetic Resolution (Hydrolysis/Acylation)Racemic N-acyl β-amino estersEnantiopure N-acyl β-amino ester & β-amino acid
AcylasesKinetic Resolution (Hydrolysis)Racemic N-acyl α-amino acidsEnantiopure L-amino acid & unreacted D-N-acyl amino acid
NitrilasesEnantioselective HydrolysisRacemic β-aminonitrilesEnantiopure β-amino acid
Transaminases (ATAs)Asymmetric Aminationα-Keto acidsα-Amino acids

One-Pot Chemoenzymatic Cascade Reactions for Unnatural Amino Acid Synthesis

Chemoenzymatic cascade reactions integrate enzymatic and chemical transformations in a single pot, which improves efficiency and reduces waste. An example is the synthesis of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl) butyric acid, where a transaminase (ATA) converts a ketoester to an amino acid ester, which is then chemically protected with a Boc group in a cascade process.

Another strategy involves a two-enzyme cascade for the conversion of L-α-amino acids into 2-substituted 3-hydroxy-carboxylic acids. This process involves an enzymatic deamination followed by an aldol (B89426) addition catalyzed by a second enzyme. The resulting product can then be chemically converted to the final product via oxidative decarboxylation. Such multi-step, one-pot processes represent a highly efficient and sustainable approach to synthesizing complex chiral building blocks from readily available starting materials.

Protecting Group Chemistry in Amino Acid Synthesis: The Crucial Role of the Boc Group

In the intricate field of peptide and amino acid derivative synthesis, the strategic use of protecting groups is fundamental to prevent undesirable side reactions and ensure the regioselective formation of desired bonds. biosynth.commychemblog.com Among the arsenal (B13267) of protective groups available to chemists, the tert-butoxycarbonyl (Boc) group has emerged as one of the most prevalent and versatile for the temporary masking of amino functionalities. jk-sci.com Its widespread application, particularly in solid-phase peptide synthesis (SPPS), stems from its unique chemical properties: it is robust enough to withstand a variety of reaction conditions, including basic hydrolysis and catalytic hydrogenation, yet it can be cleaved under specific and mild acidic conditions. total-synthesis.comnih.gov This attribute is central to the development of orthogonal protection strategies, which are essential for the systematic construction of complex, multi-functionalized molecules like this compound.

Strategies for N-tert-Butoxycarbonylation of Amino Functions: Mechanisms and Reagents

The introduction of the Boc group onto the nitrogen atom of an amino acid or its derivative, a process known as N-tert-butoxycarbonylation, is a cornerstone transformation in organic synthesis. The reaction is typically achieved through nucleophilic acyl substitution. jk-sci.com The mechanism involves the nucleophilic attack of the primary or secondary amine onto an electrophilic carbonyl carbon of a Boc-donating reagent. masterorganicchemistry.comcommonorganicchemistry.com

The most common and widely used reagent for this purpose is di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. jk-sci.comfishersci.co.uk The reaction mechanism proceeds as the amine attacks one of the carbonyls of Boc₂O, leading to a tetrahedral intermediate. This intermediate then collapses, displacing a tert-butyl carbonate group. This leaving group is unstable and subsequently decomposes into carbon dioxide (CO₂) gas and tert-butanol (B103910) or its corresponding alkoxide, driving the reaction to completion. commonorganicchemistry.comcommonorganicchemistry.com

A variety of conditions have been developed to effect this transformation, accommodating a wide range of substrates. While the reaction can proceed without a base, the efficiency is often improved by the presence of one to neutralize the protonated amine formed during the reaction. total-synthesis.comcommonorganicchemistry.com Common methodologies include reactions in aqueous or organic solvents like tetrahydrofuran (B95107) (THF), dioxane, acetone, or dichloromethane (B109758). fishersci.co.ukwikipedia.orggoogle.com

Reagent(s)BaseSolvent(s)ConditionsReference(s)
Di-tert-butyl dicarbonate (Boc₂O)Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)Dioxane/WaterAlkaline conditions
Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (Et₃N)Acetone/Water0-40 °C google.com
Di-tert-butyl dicarbonate (Boc₂O)4-Dimethylaminopyridine (DMAP)Acetonitrile or THFRoom Temperature mychemblog.comwikipedia.org
Di-tert-butyl dicarbonate (Boc₂O)None (autocatalytic)WaterRoom Temperature nih.gov
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrileTriethylamine (Et₃N)Dioxane/WaterN/A nih.gov
Di-tert-butyl dicarbonate (Boc₂O)Yttria-zirconia catalystAcetonitrileRoom Temperature semanticscholar.org

Orthogonal Protection Strategies for Multi-Functionalized Amino Acid Derivatives

The synthesis of complex molecules often requires the presence of multiple protecting groups, each masking a specific functional group. An orthogonal protection strategy is one in which each class of protecting group can be removed under distinct chemical conditions without affecting the others. biosynth.comnih.goviris-biotech.de This concept is critical for achieving selectivity and efficiency in multi-step syntheses.

The Boc group is a key component in many orthogonal schemes due to its acid lability. total-synthesis.comorganic-chemistry.org It can be selectively removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), while other protecting groups remain intact. masterorganicchemistry.comfishersci.co.uk This allows for the sequential deprotection and modification of different parts of a molecule.

In the context of peptide synthesis, two main orthogonal strategies have become dominant:

Boc/Bzl Strategy : In this approach, the α-amino group is protected by the acid-labile Boc group, while side-chain functionalities (like those on aspartic acid, lysine (B10760008), or tyrosine) are protected by benzyl (Bzl)-based groups. peptide.com This scheme is considered "quasi-orthogonal" because both Boc and Bzl groups are cleaved by acid. However, a significant difference in acid strength is required for their removal; Boc is cleaved by moderate acids like TFA, whereas Bzl groups require very strong acids such as hydrogen fluoride (B91410) (HF). biosynth.compeptide.com

Fmoc/tBu Strategy : This is a truly orthogonal system where the α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. biosynth.compeptide.com Side-chain functionalities are typically protected with tert-butyl (tBu)-based groups, which are acid-labile. iris-biotech.de The Boc group is compatible with this strategy, often used to protect the side chains of amino acids like lysine [Fmoc-Lys(Boc)-OH] or tryptophan [Fmoc-Trp(Boc)-OH], as the Boc group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal. biosynth.compeptide.com

Protecting GroupAbbreviationCleavage ConditionOrthogonal ToReference(s)
tert-ButoxycarbonylBocMild Acid (e.g., TFA)Fmoc, Cbz, Alloc biosynth.comtotal-synthesis.com
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)Boc, Cbz, Trt, tBu biosynth.com
CarboxybenzylCbz or ZCatalytic Hydrogenation (H₂/Pd) or Strong AcidBoc, Fmoc, Alloc biosynth.commasterorganicchemistry.com
AllyloxycarbonylAllocPd(0) catalystBoc, Fmoc, Cbz biosynth.com
BenzylBzlStrong Acid (e.g., HF), HydrogenationFmoc biosynth.compeptide.com
tert-ButyltBuMild Acid (e.g., TFA)Fmoc, Cbz biosynth.comiris-biotech.de

Maintenance of Stereochemical Integrity During Boc Protection and Deprotection Regimes

Preserving the defined stereochemistry at chiral centers is paramount in the synthesis of amino acids and peptides, as even minor epimerization can lead to biologically inactive or undesired products. biosynth.com The processes of both introducing and removing the Boc protecting group are generally considered to be stereoconservative, with a low risk of racemization when performed under appropriate conditions. organic-chemistry.org

Boc Protection : The N-tert-butoxycarbonylation reaction is typically carried out under mild conditions, such as at room temperature with Boc₂O and a base in an aqueous or organic solvent. organic-chemistry.org These conditions are not harsh enough to promote the abstraction of the α-proton, which is the primary mechanism for racemization at the α-carbon of an amino acid.

Boc Deprotection : The removal of the Boc group is achieved with strong acids, most commonly TFA in a solvent like dichloromethane (DCM) or HCl in an organic solvent. jk-sci.comwikipedia.org The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine. total-synthesis.commasterorganicchemistry.com While these acidic conditions are generally safe for the stereocenter, issues can arise if conditions are too harsh or if the liberated amine is subjected to subsequent reaction steps that promote racemization. reddit.com For instance, the activation of the carboxylic acid group for peptide coupling is a step with a higher intrinsic risk of racemization, which can be suppressed by the addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com Therefore, while the deprotection step itself is robust, maintaining stereochemical purity throughout a synthetic sequence requires careful control of the conditions in all steps following the deprotection. The use of scavengers, such as anisole (B1667542) or thioanisole, is also common during Boc deprotection to trap the liberated tert-butyl cation, preventing side reactions like the alkylation of sensitive residues, although this is not directly related to preventing racemization. wikipedia.orgacsgcipr.org

Sophisticated Spectroscopic and Structural Elucidation of Boc 2s,3s 2 Amino 3 Ethoxybutanoic Acid Derivatives

Chiroptical Spectroscopy for Absolute Configuration Determination and Enantiomeric Excess

Chiroptical techniques are essential for determining the absolute stereochemistry of chiral molecules by measuring their interaction with polarized light. These methods are particularly valuable for characterizing enantiomerically pure compounds and for determining the enantiomeric excess (e.e.) of a sample.

Optical Rotation

Circular Dichroism (CD)

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. CD spectra provide more detailed stereochemical information than optical rotation. The spectrum typically shows positive or negative peaks (Cotton effects) in regions where the molecule has chromophores that absorb UV-visible light. For Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid, the carboxyl group and the carbamate (B1207046) group of the Boc protecting group are the primary chromophores. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenters (C2 and C3).

The determination of enantiomeric excess is often achieved using chiral chromatography techniques, which can separate the enantiomers, allowing for their quantification. nih.gov

A hypothetical data table for the chiroptical properties of this compound is presented below. It is important to note that these are representative examples of the type of data that would be collected and not experimentally verified values for this specific compound.

PropertyExpected DataSignificance
Specific Rotation [α]D20 = value (c = conc., solvent)Confirms the presence of a single enantiomer and its identity.
Circular Dichroism λmax (Δε) = wavelength (value) nmProvides detailed information on the absolute configuration of the stereocenters.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a molecule's structure, including absolute configuration, bond lengths, bond angles, and intermolecular interactions in the solid state.

For a derivative such as this compound, obtaining a single crystal suitable for X-ray diffraction would allow for its complete structural elucidation. The resulting crystal structure would confirm the (2S,3S) configuration, showing the relative and absolute stereochemistry of the amino and ethoxy groups.

The crystallographic data would include the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom. This information allows for the calculation of all geometric parameters of the molecule. While the specific crystal structure for this compound is not publicly available, analysis of crystal structures of other Boc-protected amino acids provides insights into the expected conformations. researchgate.netnih.gov

A representative table of the kind of data obtained from an X-ray crystallographic analysis is shown below. This table is illustrative and does not represent experimental data for the title compound.

ParameterIllustrative ValueDescription
Crystal System OrthorhombicThe shape of the unit cell.
Space Group P212121The symmetry operations that define the crystal lattice.
Unit Cell a x.xxx ÅThe length of the 'a' axis of the unit cell.
Unit Cell b y.yyy ÅThe length of the 'b' axis of the unit cell.
Unit Cell c z.zzz ÅThe length of the 'c' axis of the unit cell.
Volume V Å3The volume of the unit cell.
Z 4The number of molecules in the unit cell.
Density (calc) d g/cm3The calculated density of the crystal.

Chemical Reactivity and Advanced Transformations of the Boc 2s,3s 2 Amino 3 Ethoxybutanoic Acid Scaffold

Reactivity of the Carboxyl Function in Peptide Coupling Reactions

The formation of a peptide bond involving the carboxyl group of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid is a critical step in its incorporation into peptide chains. The efficiency of this reaction is highly dependent on the choice of coupling reagents and reaction conditions, particularly when encountering sterically demanding coupling partners.

Optimization of Coupling Reagents and Conditions for Efficient Integration into Peptide Chains

The tert-butyloxycarbonyl (Boc) protecting group, while offering stability under various conditions, is sterically bulky. This bulk, combined with the stereochemistry of the amino acid itself, can influence the rate and completeness of the coupling reaction. The selection of an appropriate coupling reagent is therefore paramount to achieving high yields and minimizing side reactions.

Commonly employed coupling reagents in peptide synthesis can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium salts. For sterically hindered amino acids, more potent activating agents are often required.

Table 1: Overview of Common Coupling Reagents for Peptide Synthesis

Coupling Reagent Class Examples General Applicability
Carbodiimides DCC, DIC, EDC Widely used, often with additives to reduce racemization. bachem.com
Phosphonium Salts BOP, PyBOP, PyAOP High coupling efficiency, particularly for hindered amino acids. peptide.com

For a substrate like this compound, uronium or phosphonium salt-based reagents such as HATU or PyBOP would likely be preferred, especially in solid-phase peptide synthesis (SPPS). These reagents are known for their high reactivity and ability to overcome the steric hindrance presented by both the Boc group and the β-branched side chain. The addition of a base, such as diisopropylethylamine (DIEA), is typically required to facilitate the reaction. Optimization would involve screening different reagents, stoichiometry, and reaction times to identify the most efficient conditions.

Addressing Steric Hindrance Challenges in Peptide Bond Formation with Bulky Amino Acids

The coupling of this compound with other bulky amino acids, such as valine, isoleucine, or other β-branched residues, presents a significant synthetic challenge. nih.govresearchgate.net The cumulative steric hindrance from the side chains of both amino acids, in addition to their protecting groups, can severely impede the approach of the nucleophilic amine to the activated carboxyl group.

To mitigate these challenges, several strategies can be employed:

Use of High-Activity Coupling Reagents: As mentioned, potent reagents like HATU or COMU are often necessary to drive the reaction to completion. acs.org

Microwave-Assisted Synthesis: Microwave irradiation can enhance reaction rates and improve yields in sterically hindered couplings by providing localized and efficient heating.

Extended Coupling Times: Allowing the reaction to proceed for a longer duration can help to increase the yield, although this also increases the risk of side reactions.

Double Coupling: Repeating the coupling step with a fresh portion of the activated amino acid and coupling reagent can be an effective method to ensure complete reaction.

Functional Group Transformations of the Ethoxy Side Chain

The ethoxy group on the side chain of this compound offers a site for further chemical modification, allowing for the introduction of diverse functionalities and the creation of novel amino acid derivatives.

Derivatization Strategies for Expanding Molecular Diversity

While the ether linkage of the ethoxy group is generally stable, it can potentially be cleaved under harsh acidic conditions, which are sometimes employed for the removal of other protecting groups. More targeted derivatization would likely involve reactions at the ethyl group, although this is synthetically challenging without affecting other parts of the molecule.

A more plausible strategy for derivatization would be to start from a precursor with a more reactive side chain, such as a hydroxyl group (i.e., Boc-threonine), which could then be alkylated or otherwise modified to introduce the desired ethoxy group or other functionalities. For instance, O-alkylation of serine and threonine derivatives has been achieved through various methods. researchgate.net

Stereoinversion and Epimerization Studies of Boc-Protected Amino Acid Derivatives under Various Conditions

The stereochemical stability of Boc-protected amino acids is a critical factor in peptide synthesis. Epimerization, the change in configuration at one of two or more chiral centers, can lead to the formation of diastereomeric peptides with potentially different biological activities.

For Boc-protected amino acids, epimerization is most likely to occur during the activation of the carboxyl group for peptide coupling. The formation of an oxazolone (B7731731) intermediate is a common mechanism for racemization at the α-carbon. uni-kiel.de The presence of the urethane-type Boc protecting group generally suppresses oxazolone formation and thus minimizes racemization. bachem.com

However, the risk of epimerization is not entirely eliminated, especially under harsh basic conditions or with prolonged reaction times. The acidity of the α-proton can be influenced by the nature of the side chain. While the ethoxy group is not strongly electron-withdrawing, careful control of the base concentration and reaction temperature is still crucial.

Table 2: Factors Influencing Epimerization in Peptide Synthesis

Factor Influence on Epimerization Mitigation Strategies
Coupling Reagent Some reagents are more prone to causing racemization. Use of additives like HOBt or HOAt; selection of modern, low-racemization reagents (e.g., COMU). acs.org
Base Strong bases and excess base can increase the rate of α-proton abstraction. Use of non-nucleophilic, hindered bases like DIEA; careful control of stoichiometry.
Temperature Higher temperatures can accelerate epimerization. Conducting reactions at or below room temperature.

In the context of this compound, the stereocenter at the β-carbon is generally considered more stable than the α-carbon under typical peptide synthesis conditions. However, any chemical transformation involving the side chain would require careful analysis to ensure that the stereochemistry at both chiral centers remains intact.

Selective Deprotection Strategies of the Boc Group for Subsequent Chemical Elongation or Functionalization

The selective removal of the tert-butoxycarbonyl (Boc) protecting group from the α-amino function of this compound is a critical step for further molecular elaboration. This process unmasks the primary amine, allowing for subsequent chemical elongation, such as peptide bond formation, or the introduction of other functional groups. The primary challenge in this deprotection lies in achieving high yields and selectivity without compromising the integrity of the acid-sensitive O-ethyl ether linkage or the stereochemistry at the C2 and C3 positions. A variety of methods, predominantly under acidic conditions, have been established for Boc deprotection, each with specific advantages and considerations.

The most common strategy for Boc group cleavage involves treatment with strong acids. acsgcipr.org Anhydrous acidic conditions are typically employed to hydrolyze the carbamate (B1207046), which proceeds via the formation of a stable tert-butyl cation. organic-chemistry.org This cation can subsequently be quenched or can potentially alkylate nucleophilic residues in the substrate or product, necessitating the use of scavengers. acsgcipr.orggoogle.com

Acidic Deprotection Methods

Standard protocols for Boc removal utilize solutions of trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents. rsc.orgfishersci.co.uk These reagents offer rapid and efficient deprotection at room temperature.

Trifluoroacetic Acid (TFA): A solution of TFA in a non-nucleophilic solvent like dichloromethane (B109758) (DCM) is widely used. kennesaw.edu The concentration of TFA can be modulated to control the rate of deprotection, although higher concentrations are often required for complete and timely removal. reddit.com A significant consideration when using TFA is the potential for side reactions caused by the liberated tert-butyl cation. acsgcipr.org To mitigate unwanted tert-butylation of the substrate or other sensitive functional groups, scavengers are typically added to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIPS), water, or thioanisole. google.comkennesaw.edu

Hydrogen Chloride (HCl): Solutions of HCl in solvents such as 1,4-dioxane, ethyl acetate, or methanol (B129727) are also highly effective for Boc cleavage. reddit.comnih.gov The use of HCl in dioxane, for instance, often results in the precipitation of the amine hydrochloride salt, which can simplify product isolation and purification. researchgate.net This method is generally considered robust and is compatible with many other functional groups, provided anhydrous conditions are maintained to prevent hydrolysis of other sensitive moieties. researchgate.net

Table 1: Common Acidic Reagents for Boc Deprotection

Reagent Typical Conditions Key Considerations
Trifluoroacetic Acid (TFA) 20-50% TFA in DCM, 0°C to RT, 30-120 min Fast and effective; requires scavengers (e.g., TIPS, H₂O) to prevent side reactions; TFA salts can be oily. reddit.com
Hydrogen Chloride (HCl) 4M HCl in 1,4-dioxane, RT, 10-60 min Often yields crystalline hydrochloride salts, facilitating isolation; anhydrous conditions are crucial. reddit.comnih.govresearchgate.net

Milder and Alternative Deprotection Strategies

While strong acidic methods are prevalent, concerns about the stability of sensitive functional groups, such as the ethoxy group in the target molecule, have led to the development of milder deprotection protocols.

Brønsted Acidic Deep Eutectic Solvents (DESs): An environmentally benign approach involves the use of deep eutectic solvents, such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid (pTSA). mdpi.comresearchgate.net These systems can act as both the solvent and the catalyst, promoting efficient Boc removal under milder conditions than concentrated strong acids. mdpi.comresearchgate.net This method has shown high yields for the deprotection of various N-Boc protected amino acid esters. researchgate.net

Lewis Acids: Certain Lewis acids can facilitate Boc cleavage, although their use is less common than Brønsted acids for this purpose. The choice of Lewis acid and reaction conditions must be carefully optimized to avoid side reactions.

Thermal Deprotection: In some cases, Boc groups can be removed thermally, often in a continuous flow setup. nih.gov This method avoids the use of acid catalysts altogether, which can be advantageous for highly acid-sensitive substrates. The efficiency of thermal deprotection is dependent on the solvent and temperature, with polar protic solvents like methanol generally giving better results. nih.gov

Oxalyl Chloride in Methanol: A mild and selective method for deprotecting a wide range of N-Boc compounds utilizes oxalyl chloride in methanol. rsc.orgnih.gov The reaction proceeds at room temperature and is tolerant of various functional groups. nih.gov

Table 2: Selected Alternative Boc Deprotection Methods

Method Reagent/Conditions Advantages
Deep Eutectic Solvent Choline chloride/pTSA, RT Greener alternative, mild conditions, high yields. mdpi.comresearchgate.net
Thermal High temperature (e.g., 120-230°C) in a suitable solvent (e.g., MeOH) Acid-free conditions, suitable for continuous flow processes. nih.gov

Post-Deprotection Functionalization

Once the Boc group is selectively removed from this compound, the resulting free amine is a versatile intermediate for further chemical transformations. The primary amine can readily participate in nucleophilic reactions, most notably amide bond formation to elongate a peptide chain. thermofisher.com Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, DIC) or uronium-based reagents (e.g., HBTU, HATU), can be employed to couple the deprotected amino acid with another N-protected amino acid or peptide fragment. thermofisher.com The choice of coupling conditions must be carefully selected to avoid racemization and other side reactions, ensuring the stereochemical integrity of the final product is maintained.

Research Applications in Advanced Chemical Systems and Bioactive Molecule Design

Integration into Peptide and Peptidomimetic Structures for Conformational Control and Enhanced Properties

The incorporation of non-proteinogenic amino acids like Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid into peptide and peptidomimetic frameworks is a powerful strategy for imparting desirable characteristics that are not readily achievable with the canonical 20 amino acids. The Boc protecting group is instrumental in peptide synthesis, facilitating the stepwise addition of amino acid residues while preventing unwanted side reactions. chemimpex.comnih.govyoutube.com

Design and Synthesis of Protease-Resistant Peptides and Peptide Mimetics

A significant limitation of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. nih.govnih.gov The introduction of structurally modified amino acids is a key strategy to overcome this challenge. By incorporating residues such as this compound, the natural peptide backbone is altered, which can hinder recognition and cleavage by proteolytic enzymes. nih.govresearchgate.net Modifications that have proven effective in reducing proteolysis include the use of D-amino acids, N-methylation, and the incorporation of β-amino acids. nih.gov These alterations create peptidomimetics with substantially increased stability. nih.govresearchgate.net

Table 1: Strategies for Enhancing Protease Resistance in Peptides

Modification Strategy Example Effect on Proteolysis
Incorporation of D-amino acids "Inverso" peptides composed entirely of D-amino acids High resistance to degradation under physiological conditions. nih.gov
N-methylation of the peptide backbone N-methylated amino acid residues Decreases susceptibility to proteolysis. nih.gov
Use of β-amino acids Peptides containing β-amino acid residues Alters backbone structure, reducing protease recognition. nih.gov

The rational design of protease-resistant peptides often begins with identifying the protease cleavage sites within a peptide sequence and then introducing modifications at or near these sites. oup.com The inclusion of non-natural amino acids can significantly improve the robustness of the resulting peptides. oup.com

Modulation of Peptide Bioactivity, Stability, and Receptor Selectivity

The incorporation of non-proteinogenic amino acids can fundamentally alter the drug-like properties of peptide-based medicines. researchgate.net Beyond enhancing stability, these modifications can influence the peptide's three-dimensional structure, which is crucial for its interaction with biological targets. nih.gov By introducing conformational constraints, it is possible to lock a peptide into its bioactive conformation, thereby increasing its potency and receptor selectivity. researchgate.netnih.gov

The specific stereochemistry and side-chain functionality of this compound can be leveraged to fine-tune these properties. The ethoxy group can participate in hydrogen bonding or other non-covalent interactions within the peptide or with the target receptor, influencing both binding affinity and specificity. Such modifications are critical for minimizing off-target effects and maximizing therapeutic outcomes. researchgate.net

Role in Constrained Peptide Architectures, Macrocycles, and Foldamers

Constraining the conformation of a peptide through cyclization or the incorporation of rigid building blocks is a well-established strategy for improving its biological properties. researchgate.net Non-proteinogenic amino acids, including derivatives of this compound, can act as turn-inducers or templates for the formation of specific secondary structures like helices and sheets.

Foldamers are oligomers that adopt well-defined, folded conformations, mimicking the structures of natural biopolymers. nih.gov The design of foldamers often relies on the use of non-natural building blocks that pre-organize the polymer chain into a specific shape. nih.govresearchgate.net The defined stereochemistry of this compound makes it a candidate for incorporation into foldamer backbones, where it can contribute to the stability and predictability of the resulting three-dimensional structure.

Chiral Ligand Development in Asymmetric Catalysis Utilizing Amino Acid Scaffolds

Amino acids and their derivatives are a significant part of the chiral pool and are extensively used in the development of chiral catalysts and ligands for asymmetric synthesis. rsc.orgresearchgate.net The inherent chirality of these molecules provides a scaffold for the creation of catalysts that can control the stereochemical outcome of a chemical reaction.

Boc-Protected Amino Acids as Precursors for Novel Chiral Organocatalysts

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. researchgate.net Amino acids and their derivatives are particularly effective as bifunctional organocatalysts, possessing both acidic (carboxyl) and basic (amino) groups that can act in concert to promote chemical transformations.

Boc-protected amino acids, including this compound, can be chemically modified to generate novel organocatalysts. The Boc group protects the amine during synthetic manipulations of other parts of the molecule, and can be removed under mild acidic conditions to reveal the catalytically active amine. youtube.comsigmaaldrich.com Modifications can include the introduction of additional chiral centers or functional groups that enhance catalytic activity and stereocontrol.

Ligand Design for Metal-Catalyzed Enantioselective Reactions with Boc-Protected Amino Acid Derivatives

In addition to their role in organocatalysis, chiral amino acid derivatives are widely used as ligands for transition metal catalysts. rsc.org The coordination of a chiral ligand to a metal center creates a chiral environment that can direct the enantioselectivity of a reaction.

Derivatives of this compound can be synthesized into more complex ligand structures. These ligands can then be used in a variety of metal-catalyzed enantioselective reactions, such as hydrogenations, C-C bond formations, and aminations. ethz.chosaka-u.ac.jp The steric and electronic properties of the ethoxy-substituted side chain can influence the coordination geometry of the metal complex and, consequently, the enantioselectivity of the catalyzed reaction. The development of such tailor-made ligands is crucial for advancing the field of asymmetric catalysis and enabling the efficient synthesis of enantiomerically pure compounds. nih.gov

Table 2: Applications of Chiral Amino Acid Derivatives in Asymmetric Catalysis

Catalysis Type Role of Amino Acid Derivative Example Reaction
Organocatalysis Bifunctional catalyst with acidic and basic sites. Aldol (B89426), Mannich, and Michael reactions.
Phase-Transfer Catalysis Precursor for chiral quaternary ammonium (B1175870) salt catalysts. nih.gov Asymmetric synthesis of amino acid derivatives. nih.gov
Metal-Catalyzed Reactions Chiral ligand for transition metals (e.g., Ru, Rh, Ir). ethz.chnih.gov Asymmetric hydrogenation, C-C bond activation. nih.govinternationaljournalssrg.org

Applications in Protein Engineering and Chemical Biology Tool Development

The incorporation of unnatural amino acids (UAAs) into proteins is a cornerstone of modern protein engineering and chemical biology. This technique allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins, enabling studies that are not possible with the canonical 20 amino acids.

Site-Specific Incorporation of Unnatural Amino Acids for Biophysical Probes and Imaging

The site-specific incorporation of UAAs equipped with biophysical probes has revolutionized the study of protein structure and function. nih.govnih.gov This methodology allows researchers to place probes, such as fluorescent dyes, spin labels, or photo-cross-linkers, at any desired position within a protein's sequence. nih.govresearchgate.net This precision overcomes the limitations of traditional labeling methods, which often target naturally occurring reactive residues like cysteine or lysine (B10760008), leading to a lack of specificity, especially in large proteins with multiple such residues. escholarship.org

By genetically encoding the UAA, a unique chemical handle can be introduced into the protein. This handle can then be selectively modified with a probe of interest. For instance, an amino acid containing an azide (B81097) or alkyne group can be specifically labeled with a fluorescent dye via "click chemistry." escholarship.org This enables a wide range of applications, including:

Fluorescence Resonance Energy Transfer (FRET): To measure intramolecular distances and conformational changes. escholarship.org

Electron Spin Resonance (ESR) Spectroscopy: Using spin-labeled UAAs to study local protein dynamics and solvent accessibility. nih.gov

Cellular Imaging: To visualize protein localization and trafficking within living cells.

While these techniques are powerful, there is no specific data in the search results detailing the use of this compound as a biophysical probe or for imaging purposes.

Investigation of Protein Dynamics, Protein-Protein, and Protein-Ligand Interactions using UAA Conjugates

UAA conjugates are invaluable tools for dissecting the complex and often transient interactions that govern cellular processes. Photo-cross-linking amino acids, for example, can be incorporated into a protein to "trap" interacting partners upon UV irradiation. nih.gov This allows for the identification of binding partners and the mapping of interaction interfaces.

The strategic placement of UAAs can provide insights into:

Protein Dynamics: Fluorescent probes incorporated via UAAs can report on the conformational dynamics of a protein as it binds to other molecules or performs its function. nih.govnih.gov

Protein-Protein Interactions (PPIs): Bifunctional UAAs containing both a photo-reactive group and a bioorthogonal tag can capture and subsequently identify binding partners, which is critical for understanding signaling pathways and cellular regulation. nih.gov

Protein-Ligand Interactions: Analyzing the binding pockets of proteins reveals that specific amino acids are frequently involved in interactions with both physiological compounds and synthetic drugs. nih.gov UAAs can be used to probe these interactions by systematically replacing key residues.

The specific contribution of this compound to these investigative areas has not been detailed in the available literature.

Contribution to Complex Small Molecule Synthesis as a Chiral Auxiliary or Building Block

Beyond protein engineering, protected amino acids are fundamental components in the asymmetric synthesis of complex molecules, such as pharmaceuticals and natural products. They can serve either as a chiral auxiliary to control the stereochemistry of a reaction or as a chiral building block that is incorporated into the final product.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. Key characteristics of an effective chiral auxiliary include high stereoselectivity, ease of attachment and removal without racemization, and high recovery rates. Various chiral auxiliaries, such as oxazolidinones and camphorsultam, are widely used in reactions like aldol additions and alkylations. wikipedia.org

A chiral building block is a molecule with one or more defined stereocenters that is incorporated as a permanent part of a larger, more complex target molecule. Amino acids and their derivatives are common chiral building blocks due to their ready availability in enantiomerically pure forms. chemimpex.com They provide a scaffold upon which further chemical complexity can be built. The use of non-natural amino acid building blocks allows for the synthesis of novel peptides and small molecules with unique structures and biological activities. researchgate.netnih.gov

Although the Boc (tert-butyloxycarbonyl) group is a common protecting group for amines in synthesis, and the (2S,3S) stereochemistry indicates its potential as a chiral starting material, there are no specific examples in the search results of this compound being used as either a chiral auxiliary or a building block in the synthesis of complex small molecules.

Q & A

Q. How can the stereochemical configuration of Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid be experimentally confirmed?

Answer: The stereochemistry is typically confirmed using chiral analytical techniques:

  • NMR Spectroscopy : Compare coupling constants (e.g., 3JH,H^3J_{H,H}) for vicinal protons in the ethoxy and amino groups with literature values for (2S,3S) diastereomers. For example, the splitting pattern of the α-proton (adjacent to the amino group) can distinguish stereoisomers .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of the (2S,3S) configuration by resolving spatial arrangements of substituents .
  • Chiral HPLC : Use columns like Chiralpak IA or IB with a mobile phase of hexane/isopropanol (e.g., 90:10) to separate enantiomers and compare retention times with authentic standards .

Q. What solvent systems are optimal for dissolving this compound in peptide synthesis?

Answer: Solubility varies with protecting groups and reaction conditions:

  • Polar aprotic solvents : Dimethylformamide (DMF) or dimethylacetamide (DMA) are preferred for coupling reactions due to their ability to dissolve Boc-protected amino acids while maintaining peptide stability .
  • Aqueous-organic mixtures : For purification, use methanol/water or acetonitrile/water gradients in reverse-phase HPLC. Adjust pH to 2–3 with trifluoroacetic acid (TFA) to enhance solubility .

Q. How should this compound be stored to ensure long-term stability?

Answer:

  • Store under inert gas (argon or nitrogen) at –20°C in airtight containers to prevent hydrolysis of the Boc group and oxidation of the ethoxy moiety .
  • Avoid exposure to moisture and light, as these can degrade the compound into byproducts like free amino acids or diketopiperazines .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize racemization?

Answer:

  • Coupling Reagents : Use low-racemization agents like HATU or COMU instead of DCC/HOBt, which can promote epimerization at the α-carbon .
  • Temperature Control : Perform reactions at 0–4°C to reduce kinetic energy-driven racemization .
  • Chiral Auxiliaries : Introduce temporary protecting groups (e.g., Fmoc) that stabilize the desired configuration during solid-phase synthesis .

Q. What analytical strategies are recommended to resolve contradictions in reported NMR data for Boc-protected amino acids?

Answer:

  • 2D NMR Techniques : Use 1H-13C^{1}\text{H-}^{13}\text{C} HSQC and 1H-1H^{1}\text{H-}^{1}\text{H} COSY to assign overlapping signals, particularly for the ethoxy and Boc groups .
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled derivatives to clarify ambiguous peaks in crowded spectral regions .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. How can environmental persistence of this compound be assessed in wastewater systems?

Answer:

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates under aerobic conditions .
  • LC-MS/MS Detection : Quantify residual compound and degradation products (e.g., free amino acids) in water samples using a C18 column and electrospray ionization (ESI) in positive ion mode .

Q. What methodologies are effective for synthesizing stereoisomerically pure analogs of this compound?

Answer:

  • Asymmetric Catalysis : Employ chiral catalysts like Evans’ oxazaborolidines to control stereochemistry during alkylation or ethoxylation steps .
  • Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers in racemic mixtures .
  • Solid-Phase Synthesis : Anchor the amino acid to resin-bound linkers to restrict conformational freedom and enforce stereoselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.